4-methyl-2H-pyrazol-1-ium chloride
CAS No.:
Cat. No.: VC16694681
Molecular Formula: C4H7ClN2
Molecular Weight: 118.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7ClN2 |
|---|---|
| Molecular Weight | 118.56 g/mol |
| IUPAC Name | 4-methyl-1H-pyrazol-2-ium;chloride |
| Standard InChI | InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H |
| Standard InChI Key | PUCXJHNDMYZOHG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN[NH+]=C1.[Cl-] |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Features
The IUPAC name for this compound is 4-methyl-1H-pyrazol-1-ium chloride, reflecting its protonated pyrazole ring substituted with a methyl group at the 4-position and a chloride ion . The systematic name distinguishes it from tautomeric forms, such as 2H-pyrazole derivatives, which differ in the position of hydrogen bonding. The molecular structure is defined by the SMILES notation , which encodes the cationic pyrazole ring and chloride anion .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 118.56 g/mol | |
| Parent Compound | Fomepizole (CID 3406) | |
| InChIKey | PUCXJHNDMYZOHG-UHFFFAOYSA-N |
Structural Relationship to Fomepizole
4-Methyl-1H-pyrazol-1-ium chloride is the hydrochloride salt of fomepizole (4-methylpyrazole), a competitive inhibitor of alcohol dehydrogenase used clinically to treat methanol and ethylene glycol poisoning . The protonation of fomepizole’s pyrazole nitrogen generates the cationic species, which pairs with chloride to enhance solubility and stability .
Synthesis and Crystallographic Insights
Table 2: Hypothetical Crystallographic Parameters (Extrapolated)
Physicochemical Properties
Solubility and Stability
The ionic nature of 4-methyl-1H-pyrazol-1-ium chloride enhances its solubility in polar solvents like water and ethanol compared to neutral pyrazoles. This property is critical for its pharmaceutical applications, where bioavailability is paramount . Stability studies on fomepizole suggest that its salts remain stable under ambient conditions but may degrade under strong acidic or basic environments .
Spectroscopic Characteristics
While specific spectral data for the chloride salt are unavailable, the parent compound fomepizole exhibits characteristic NMR peaks at 2.3 (CH), 6.3 (pyrazole H-3), and 7.8 (pyrazole H-5) . IR spectroscopy of pyrazolium salts typically shows N-H stretching vibrations near 3200 cm and C-N vibrations around 1600 cm .
Pharmacological Relevance
Mechanism of Action
Fomepizole, the parent compound, inhibits alcohol dehydrogenase with a of 0.1–1.0 μM, preventing the metabolism of toxic alcohols into harmful metabolites . The chloride salt’s enhanced solubility likely facilitates rapid absorption in emergency toxicological scenarios.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume